molecular formula C8H6ClNO3 B13574110 (R)-2-(4-chloro-3-nitrophenyl)oxirane

(R)-2-(4-chloro-3-nitrophenyl)oxirane

Cat. No.: B13574110
M. Wt: 199.59 g/mol
InChI Key: QTCXBIQITGJONH-QMMMGPOBSA-N
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Description

(R)-2-(4-Chloro-3-nitrophenyl)oxirane is an asymmetric epoxide featuring a chloro substituent at the para position and a nitro group at the meta position on the aromatic ring. Epoxides like this are pivotal intermediates in organic synthesis, particularly for enantioselective reactions and polymer chemistry.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

(2R)-2-(4-chloro-3-nitrophenyl)oxirane

InChI

InChI=1S/C8H6ClNO3/c9-6-2-1-5(8-4-13-8)3-7(6)10(11)12/h1-3,8H,4H2/t8-/m0/s1

InChI Key

QTCXBIQITGJONH-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Chloro-3-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the epoxidation of (4-chloro-3-nitrophenyl)ethene using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of (2R)-2-(4-Chloro-3-nitrophenyl)oxirane may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Chloro-3-nitrophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or thiolates, under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Typically carried out in polar solvents like ethanol or water, often at room temperature or slightly elevated temperatures.

    Reduction: Conducted in the presence of a catalyst or chemical reductant, often in an inert atmosphere to prevent oxidation.

    Substitution: Requires the use of strong nucleophiles and may be facilitated by the presence of a base to deprotonate the nucleophile.

Major Products

    Nucleophilic Ring Opening: β-substituted alcohols.

    Reduction: 2-(4-Chloro-3-aminophenyl)oxirane.

    Substitution: Various substituted phenyl oxiranes depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(4-Chloro-3-nitrophenyl)oxirane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Explored for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a tool in biochemical research.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Chloro-3-nitrophenyl)oxirane depends on the specific application and the target molecule. In general, the oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors by forming stable adducts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares (R)-2-(4-chloro-3-nitrophenyl)oxirane with analogous compounds, highlighting substituent positions and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
(R)-2-(4-Chloro-3-nitrophenyl)oxirane* C₉H₇ClNO₃ 228.61 Cl (4), NO₂ (3) High polarity, strong electron-withdrawing effects
(R)-2-((4-Nitrophenoxy)methyl)oxirane C₉H₉NO₄ 195.17 NO₂ (para) Ether linkage, moderate reactivity
(R)-2-((3-Chloro-phenoxy)methyl)oxirane C₉H₉ClO₂ 184.62 Cl (meta) Lower polarity, halogenated side chain
4-Chlorostyrene oxide C₈H₇ClO 154.59 Cl (para) Simple epoxide, industrial precursor

*Estimated data based on structural analogs.

Key Observations :

  • Electronic Effects: The dual electron-withdrawing groups (Cl, NO₂) in the target compound enhance its electrophilicity, favoring nucleophilic ring-opening reactions compared to mono-substituted analogs like 4-chlorostyrene oxide .
Ring-Opening Reactions
  • Target Compound : The chloro and nitro groups direct nucleophilic attack to the less hindered epoxide carbon, enabling regioselective synthesis of diols, ethers, or amines. Such reactivity is valuable for chiral building blocks in drug synthesis (e.g., β-blockers) .
  • Comparison with (R)-2-((4-Nitrophenoxy)methyl)oxirane: The ether-linked nitro group in this analog reduces epoxide strain, slowing ring-opening kinetics compared to the target compound .

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